4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide
Overview
Description
4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide , also known by other names such as p-Chloroacetanilide and N-(4-Chlorophenyl)acetamide , is a chemical compound with the molecular formula C₈H₈ClNO . It belongs to the class of acetanilides and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloroaniline with acetic anhydride . The resulting product undergoes further reactions to yield the final compound. Detailed synthetic pathways and conditions are documented in the literature .
Molecular Structure Analysis
The molecular structure of This compound consists of a thiazole ring, a nitrobenzene moiety, and a chlorophenyl group. The N-acetyl group is attached to the thiazole nitrogen. The arrangement of atoms and bonds can be visualized using molecular modeling software .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including hydrolysis , nitration , and reduction . Investigating its reactivity with different reagents and conditions provides insights into its behavior .
Physical and Chemical Properties Analysis
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3S/c1-9-15(10-2-4-11(18)5-3-10)20-17(26-9)21-16(23)13-7-6-12(19)8-14(13)22(24)25/h2-8H,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJVECAKQBNJKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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